Closantel sodium

Vue d'ensemble

Description

Le closantel sodique est un agent antiparasitaire synthétique appartenant à la classe des composés salicylanilides. Il est largement utilisé en médecine vétérinaire pour contrôler et traiter les infections parasitaires chez le bétail, en particulier les moutons et les bovins. Le closantel sodique est efficace contre les douves du foie, les nématodes gastro-intestinaux et certaines larves d'arthropodes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le closantel sodique peut être synthétisé selon diverses méthodes. Une approche courante implique l'hydrogénation catalytique du 4-chloro-alpha-[2-chloro-4-(isonitroso)-5-méthyl-2,5-cyclohexadiénylidène] benzyl cyanure pour obtenir l'intermédiaire 4-chlorophényl-(2-chloro-4-amino-5-méthyl phényl)méthyl cyanure. Cet intermédiaire est ensuite traité davantage pour produire du closantel sodique .

Méthodes de production industrielle : Dans les milieux industriels, le closantel sodique est souvent préparé en dissolvant le composé dans du propanediol, en chauffant la solution à 50-60°C et en agitant jusqu'à clarification. La solution est ensuite mélangée à d'autres composants tels que l'acétal de glycérol et le chlorhydrate de lévamisole pour produire la formulation injectable finale .

Analyse Des Réactions Chimiques

Metabolic Reactions

Closantel sodium undergoes biotransformation in vivo, primarily affecting parasitic energy metabolism:

Safety Note : High doses (>10 mg/kg) in animal models cause adverse effects (blindness, hyperventilation).

Degradation Reactions

This compound demonstrates stability under controlled conditions but degrades via:

Industrial Stability : Formulated injectables maintain >95% potency for 24 months at 25°C .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

Applications De Recherche Scientifique

Veterinary Medicine

Antiparasitic Treatment

Closantel sodium is predominantly used in veterinary medicine for the treatment of various parasitic infections in livestock, particularly in cattle and sheep. It is effective against liver flukes (Fasciola spp.), gastrointestinal roundworms, and some external parasites. The compound works by inhibiting the energy metabolism of parasites, leading to their death .

Dosage and Administration

Closantel can be administered orally or through injections. A study demonstrated that injections of this compound effectively controlled Fasciola infections when administered at specific intervals . The compound's pharmacokinetics suggest it has suitable bioavailability for therapeutic use in animals.

Human Medicine Research

Potential for Treating Human Parasitic Infections

Although primarily used in animals, research indicates that this compound may have potential applications in treating human parasitic infections. Studies have explored its efficacy against human parasites, although more research is needed to establish safe and effective dosages for human use .

Mechanism of Action

this compound acts as a potent inhibitor of Onchocerca volvulus chitinase (OvCHT1), which is crucial for the survival of certain parasites. By uncoupling oxidative phosphorylation, it disrupts the energy production processes within these organisms, leading to their demise .

Research Applications

Model Compound for Antiparasitic Studies

In scientific research, this compound serves as a model compound for studying the mechanisms of antiparasitic agents. Its well-documented action against various parasitic organisms makes it a valuable tool in pharmacological studies aimed at developing new treatments .

Development of Antiparasitic Formulations

this compound is utilized in the formulation of antiparasitic drugs for livestock. Research has focused on improving the stability and efficacy of these formulations through innovative delivery methods, such as using hydroxypropyl cyclodextrin to enhance solubility and stability .

Case Studies

Mécanisme D'action

Closantel Sodium exerts its antiparasitic effects by disrupting the energy metabolism of parasites. It inhibits fumarate reductase, an enzyme essential for the synthesis of fumarate, leading to the accumulation of fumarate and ultimately causing the death of the parasite. Additionally, this compound decouples mitochondrial oxidative phosphorylation, inhibiting ATP synthesis and further disrupting the parasite’s energy production .

Comparaison Avec Des Composés Similaires

Le closantel sodique est unique parmi les agents antiparasitaires en raison de son double mécanisme d'action. Les composés similaires comprennent :

Oxyclozanide : Un autre salicylanilide utilisé pour traiter les douves du foie et les nématodes gastro-intestinaux.

Praziquantel : Efficace contre un large éventail de vers parasites mais avec un mécanisme d'action différent.

Levamisole : Principalement utilisé comme anthelminthique et immunomodulateur.

Le closantel sodique se distingue par son efficacité élevée et sa large activité contre diverses espèces parasitaires, ce qui en fait un outil précieux en médecine vétérinaire .

Activité Biologique

Closantel sodium, a halogenated salicylanilide, is primarily recognized for its potent antiparasitic properties, particularly against liver flukes and other helminths in veterinary medicine. However, recent studies have unveiled a broader spectrum of biological activities, including its potential as an allosteric inhibitor of human Taspase1 and synergistic effects with other antimicrobial agents. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

This compound exhibits its antiparasitic effects primarily through the uncoupling of oxidative phosphorylation in parasites, leading to energy depletion. This mechanism is crucial for its effectiveness against various parasitic infections such as Fascioliasis in livestock .

Inhibition of Taspase1

Recent investigations have highlighted this compound's role as a noncovalent inhibitor of Taspase1, an enzyme implicated in several cellular processes. In vitro studies indicated that this compound inhibited Taspase1 with IC50 values of 1.6 μM for cfs-Taspase1 and 3.9 μM for E. coli-Taspase1 . The inhibition mechanism appears to involve allosteric binding, preventing the dimerization necessary for Taspase1 activation, thereby blocking its enzymatic activity.

Synergistic Antibacterial Effects

This compound has also shown promising results in combination with other antibiotics. A study demonstrated that its enantiomers (R and S forms) enhanced the activity of colistin against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The fractional inhibitory concentration indices indicated significant synergy, suggesting that Closantel can be utilized to combat antibiotic resistance effectively .

Human Toxicity Cases

Despite its veterinary applications, this compound poses risks to humans. A notable case involved a 34-year-old man who experienced severe visual impairment following accidental ingestion of the drug. The patient exhibited profound loss of vision due to damage to the optic pathways, emphasizing the need for caution when handling this compound . This incident highlights potential neurotoxic effects associated with high doses of this compound.

Persistence and Residue Studies

Research on the persistence of Closantel residues in bovine milk has revealed significant implications for food safety. A study investigated how Closantel residues migrate into dairy products following treatment in lactating and dry cows. The findings indicated that Closantel could remain detectable in milk products long after administration, raising concerns about consumer exposure to veterinary drugs through dairy consumption .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antiparasitic | Effective against liver flukes and helminths via oxidative phosphorylation uncoupling |

| Taspase1 Inhibition | Noncovalent allosteric inhibitor with IC50 values indicating significant inhibitory effects |

| Synergistic Antibacterial Effects | Enhances colistin efficacy against resistant Gram-negative bacteria |

| Human Toxicity | Risks associated with inadvertent ingestion leading to severe visual impairment |

| Residue Persistence | Significant migration into milk products raises food safety concerns |

Propriétés

Numéro CAS |

61438-64-0 |

|---|---|

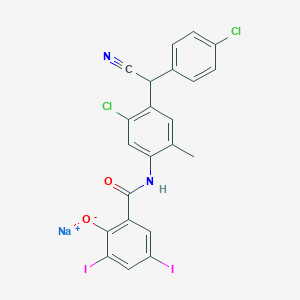

Formule moléculaire |

C22H14Cl2I2N2NaO2+ |

Poids moléculaire |

686.1 g/mol |

Nom IUPAC |

sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |

InChI |

InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1 |

Clé InChI |

LREGMDNUOGTSIK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |

SMILES canonique |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |

Key on ui other cas no. |

61438-64-0 |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

NA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.